![molecular formula C6H6N4OS B595602 6-(甲硫基)-1H-吡唑并[3,4-D]嘧啶-3(2H)-酮 CAS No. 100047-42-5](/img/structure/B595602.png)

6-(甲硫基)-1H-吡唑并[3,4-D]嘧啶-3(2H)-酮

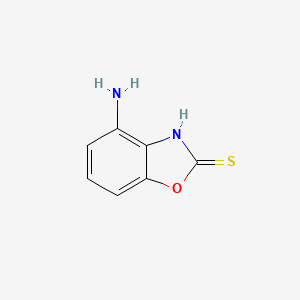

描述

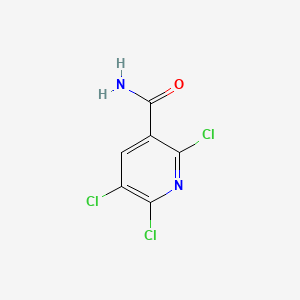

“6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves the preparation of intermediates . A versatile and efficient chemical approach has been reported for the synthesis of these molecules . The strategy involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives include the preparation of intermediates and their efficient derivatisation .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are largely determined by their molecular structure . Further analysis would require specific experimental data.科学研究应用

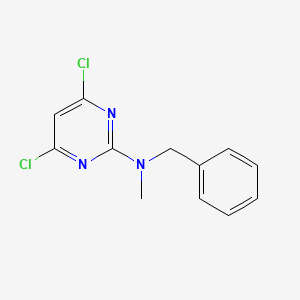

Kinase Inhibition

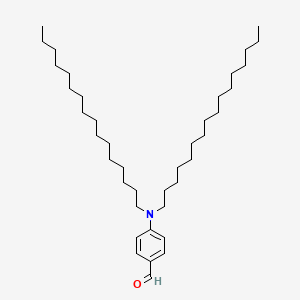

Application Summary

The compound is used as a scaffold in the synthesis of kinase inhibitors. Kinase inhibitors are important in the treatment of cancer, as many kinases have been found to be closely linked to tumor proliferation and survival .

Method of Application

The compound is used in the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then efficiently derivatized to give novel compounds with potential as kinase inhibitors .

Results or Outcomes

The synthesized compounds have potential as kinase inhibitors. However, the specific results or outcomes of this application are not provided in the source .

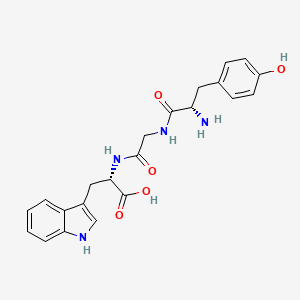

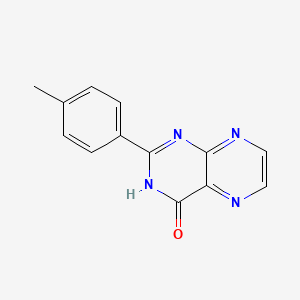

Serotonin 5-HT6 Receptor Antagonism

Application Summary

The compound is used in the synthesis of antagonists for serotonin 5-HT6 receptors. These receptors are a potential pharmacological target for the development of new therapeutic agents with neurotropic activity .

Method of Application

New 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a substituent amino group in the 7 position were synthesized .

Results or Outcomes

The transition from 7-amino and 7-dimethylamino derivatives to 7-aminoalkyl derivatives led to a significant decrease in activity. The most active compounds were found to be 5-methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine and N,N,5,6-tetramethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, with Ki values of 700 pM .

Synthesis of 2-Amino-Pyrido[3,4-d]pyrimidines

Application Summary

The compound is used as a core in the synthesis of 2-amino-pyrido[3,4-d]pyrimidines, which are less explored but potential kinase inhibitors .

Method of Application

The strategy involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds .

Results or Outcomes

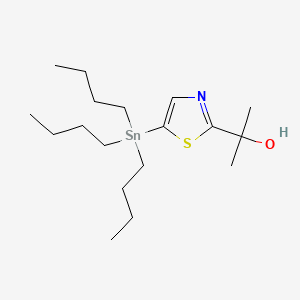

Reduction of Pyrimidine Derivatives

Application Summary

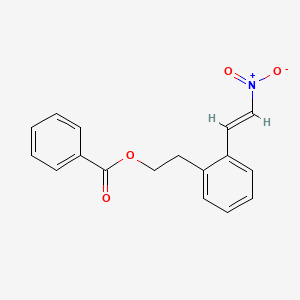

The compound is used in the reduction of pyrimidine derivatives .

Method of Application

The compound is used in the preparation of (2-(methylthio)pyrimidin-5-yl)methanol, via the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate by LiAlH4 .

Results or Outcomes

属性

IUPAC Name |

6-methylsulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-12-6-7-2-3-4(8-6)9-10-5(3)11/h2H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERITGXHLJUXPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C(=N1)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652828 | |

| Record name | 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one | |

CAS RN |

100047-42-5 | |

| Record name | 1,2-Dihydro-6-(methylthio)-3H-pyrazolo[3,4-d]pyrimidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100047-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylsulfanyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-amino-4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B595527.png)

![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)

![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)

![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid](/img/structure/B595540.png)